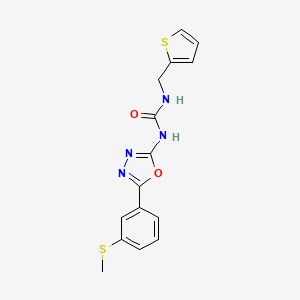![molecular formula C18H18N2O B2405816 N-[2-(2-methyl-1-indolyl)ethyl]benzamide CAS No. 689264-80-0](/img/structure/B2405816.png)
N-[2-(2-methyl-1-indolyl)ethyl]benzamide
Vue d'ensemble
Description
“N-[2-(2-methyl-1-indolyl)ethyl]benzamide” is a chemical compound . It belongs to the class of compounds known as indoles, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, such as “N-[2-(2-methyl-1-indolyl)ethyl]benzamide”, has been a subject of interest for many researchers. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of “N-[2-(2-methyl-1-indolyl)ethyl]benzamide” is C18H18N2O . The average mass is 278.348 Da and the monoisotopic mass is 278.141907 Da .Chemical Reactions Analysis
Indole derivatives, including “N-[2-(2-methyl-1-indolyl)ethyl]benzamide”, can undergo various chemical reactions. For instance, Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Applications De Recherche Scientifique
Neuroleptic Activity
- Studies have explored benzamides, including derivatives similar to N-[2-(2-methyl-1-indolyl)ethyl]benzamide, for their potential as neuroleptics. These compounds have been evaluated for inhibitory effects on behaviors induced by apomorphine in rats, revealing significant neuroleptic potential (Iwanami et al., 1981).
Cardiac Electrophysiological Activity
- Research on N-substituted imidazolylbenzamides, which are structurally related to N-[2-(2-methyl-1-indolyl)ethyl]benzamide, has shown that these compounds can exhibit cardiac electrophysiological activity. This suggests potential applications in treating arrhythmias (Morgan et al., 1990).
Anti-Inflammatory Activity
- Some studies have reported on the synthesis and anti-inflammatory activity of indolyl azetidinones, which are chemically related to N-[2-(2-methyl-1-indolyl)ethyl]benzamide. These compounds have shown promising anti-inflammatory properties in comparison with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Synthesis Methods
- Research has also focused on the synthesis methods of related benzamide derivatives. For example, a study on the synthesis of (S)-BZM, (R)-BZM, and (S)-IBZM, using methods that could be applicable to N-[2-(2-methyl-1-indolyl)ethyl]benzamide, has been documented (Bobeldijk et al., 1990).
Additional Applications
- Various other studies have explored the use of similar benzamide compounds in contexts such as NO production inhibition, receptor binding properties, and potential antipsychotic agents, indicating a wide range of potential applications for N-[2-(2-methyl-1-indolyl)ethyl]benzamide in scientific research (Kim et al., 2009), (Hall et al., 1985).
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-13-16-9-5-6-10-17(16)20(14)12-11-19-18(21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYAUVNBEGNTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methyl-1-indolyl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
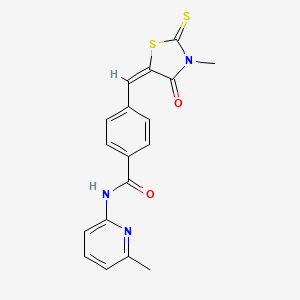
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
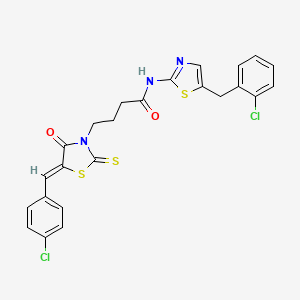
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
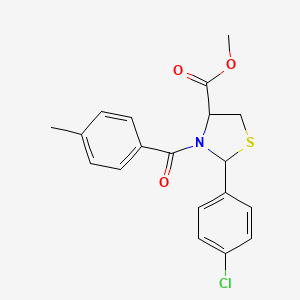
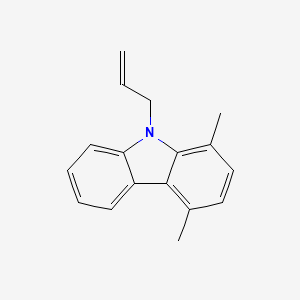
methanone](/img/structure/B2405746.png)
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
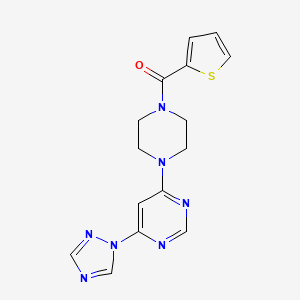
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)
![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)
